molecular formula C18H11FN4O4S B2545375 N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide CAS No. 900005-81-4

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2545375
CAS No.: 900005-81-4
M. Wt: 398.37
InChI Key: MQGRQCYKGOZARS-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The presence of functional groups such as fluoro, nitro, and pyridinyl moieties in this compound suggests its potential for various chemical reactions and biological interactions.

Preparation Methods

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable fluorinated precursor.

    Coupling with Pyridinyl Methyl Group: The final step involves coupling the benzothiazole derivative with a pyridinyl methyl group, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules. The fluoro and pyridinyl groups enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

The uniqueness of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O4S/c19-11-4-5-13-15(9-11)28-18(21-13)22(10-12-3-1-2-8-20-12)17(24)14-6-7-16(27-14)23(25)26/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGRQCYKGOZARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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